Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a 2-hydroxyethyl substituent at position 1 and a methyl ester at position 2. The hydroxyl group in the 2-hydroxyethyl moiety enhances hydrophilicity, while the methyl ester contributes to metabolic stability.
Properties
IUPAC Name |
methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-14(20)10-11-13(18(6-7-19)12(10)15)17-9-5-3-2-4-8(9)16-11/h2-5,19H,6-7,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJBRYMXHOVPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H16N4O3
- Molecular Weight : 300.31 g/mol
- CAS Number : 30119-32-5
- IUPAC Name : Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
The compound features a pyrroloquinoxaline core, which is known for its versatility in biological applications. The presence of the amino and hydroxyethyl groups enhances its solubility and biological activity.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. A study highlighted its role as a type II kinase inhibitor, particularly targeting the EphA3 tyrosine kinase involved in tumor progression. The compound exhibited significant efficacy in reducing tumor size in lymphoma models, demonstrating its potential as a therapeutic agent against certain cancers .
| Compound | Type of Binding | EC50 (nM) | Cellular Assay |
|---|---|---|---|
| This compound | Type II | 89 | MEF cells overexpressing EphB4 |
Antimycobacterial Activity
Recent research has explored the antimycobacterial properties of quinoxaline derivatives, including this compound. These compounds showed promising activity against Mycobacterium tuberculosis, including drug-resistant strains. The mechanism of action was investigated through molecular docking studies, providing insights into how these compounds inhibit bacterial growth .
| Compound | Activity | Target |
|---|---|---|
| This compound | Bacteriostatic | Mycobacterium tuberculosis |
Case Study 1: Cancer Treatment
In a controlled study involving lymphoma models, this compound was administered to evaluate its impact on tumor growth. Results indicated a marked reduction in tumor size compared to control groups, supporting its potential use as an anticancer therapeutic .
Case Study 2: Antimycobacterial Screening
A series of quinoxaline derivatives were screened for their antimycobacterial activity against Mycobacterium tuberculosis. The results demonstrated that this compound exhibited significant bacteriostatic effects, particularly against drug-resistant strains .
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Substituent Variations at Position 1
Ester Variations at Position 3
Physicochemical and Computed Properties
*Estimated based on analogues ; †Predicted based on structural similarity.
Biological Activity
Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 262.28 g/mol
- Structural Features : It contains a pyrroloquinoxaline core, which is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A431 | 0.29 | Topoisomerase II inhibition |
| 2 | HepG2 | 0.51 | DNA intercalation |
| 3 | Caco-2 | 0.90 | Apoptosis induction |
These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarities to other active compounds in the series .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. A study reported that derivatives of pyrroloquinoxaline demonstrated effective inhibition of Candida albicans, particularly against strains overexpressing drug efflux pumps:
| Compound | Target Organism | MIC (µg/mL) | Resistance Index (RI) |
|---|---|---|---|
| A | C. albicans AD-CDR1 | 100 | 8 |
| B | C. albicans AD-MDR1 | 200 | 12 |
These results indicate that this compound could possess antifungal activity, making it a candidate for further development .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases such as EphA3, which play a crucial role in cancer progression .
- DNA Interaction : The ability to intercalate DNA suggests potential as a chemotherapeutic agent by disrupting replication processes in rapidly dividing cells .
- Apoptosis Induction : Some derivatives have been linked to the activation of apoptotic pathways, leading to programmed cell death in cancer cells .
Case Studies
- Anticancer Efficacy : A study involving a series of quinoxaline derivatives demonstrated that specific modifications enhanced their anticancer activity against lymphoma models. The compounds were tested for their ability to reduce tumor size significantly .
- Antifungal Activity : Another investigation focused on the antifungal properties of pyrroloquinoxaline derivatives against resistant strains of Candida. The results showed promising activity that warrants further exploration for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
